molecular formula C12H16N2O2 B1394785 N-(4-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 1219949-47-9

N-(4-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B1394785
CAS No.: 1219949-47-9
M. Wt: 220.27 g/mol
InChI Key: ICDBSHAHXMBYJA-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide (CAS 1219949-47-9) is a high-purity chemical compound with a molecular formula of C12H16N2O2 and a molecular weight of 220.27 g/mol . This compound serves as a versatile building block and intermediate in organic synthesis and medicinal chemistry research. Its structure, featuring both an aromatic amine and a tetrahydropyran carboxamide, makes it a valuable scaffold for the development of more complex molecules . Researchers are particularly interested in its potential therapeutic applications. Compounds with similar structural motifs, specifically pyran scaffolds, have been extensively evaluated for their biological activities . These include significant anticancer properties, such as demonstrated cytotoxic effects against HCT-116 colorectal cancer cells . The mechanism of action for such compounds is often linked to their ability to interact with biological macromolecules; the amine group can form hydrogen bonds, while the pyran ring can engage with hydrophobic pockets in proteins, potentially modulating enzyme activity and signal transduction pathways . Furthermore, this compound has been investigated for its potential as a biochemical probe and in enzyme inhibition studies . It is strictly for research applications. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals .

Properties

IUPAC Name

N-(4-aminophenyl)oxane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-10-1-3-11(4-2-10)14-12(15)9-5-7-16-8-6-9/h1-4,9H,5-8,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDBSHAHXMBYJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601226372
Record name N-(4-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601226372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219949-47-9
Record name N-(4-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219949-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601226372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide typically involves the reaction of 4-aminophenylamine with tetrahydro-2H-pyran-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere.

Industrial Production Methods

This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The amide linkage can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

N-(4-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological macromolecules, while the pyran ring can interact with hydrophobic pockets in proteins. These interactions can modulate enzyme activity and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

The following analysis compares N-(4-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide with structurally related compounds, focusing on substituent effects, physicochemical properties, and inferred structure-activity relationships (SAR).

Structural Analogues and Substituent Variations

Table 1: Key Structural Features of Selected Pyran-4-Carboxamide Derivatives
Compound Name (Reference) Substituents Molecular Weight (g/mol) Key Features
This compound (Target) 4-Aminophenyl Not reported Para-amine group enhances polarity; potential for hydrogen bonding.
N-(3-Chloro-4-methylphenyl)-4-(4-fluorophenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide 3-Chloro-4-methylphenyl, 4-fluorophenyl, N-methyl Not reported Electron-withdrawing fluorine and chloro groups may improve metabolic stability. Methylation reduces polarity.
N-Cyclohexyl-4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide Cyclohexyl, 3,4-dimethoxyphenyl Not reported Bulky cyclohexyl group increases lipophilicity; methoxy groups enhance π-π interactions.
N-(4-(3-(4-Fluorophenyl)ureido)phenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide Ureido (4-fluorophenyl), N-methyl 371.41 Urea moiety introduces additional hydrogen-bonding capacity; fluorophenyl enhances target affinity.
2-(Cyclopropylamino)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1,3-thiazole-4-carboxamide Cyclopropylamino, 4-methoxyphenyl, thiazole 387.50 Thiazole and methoxyphenyl groups expand aromatic interactions; higher molecular weight may limit permeability.

Biological Activity

N-(4-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Overview of the Compound

This compound features a tetrahydropyran ring, an amine group, and an amide linkage. These functional groups contribute to its chemical reactivity and biological interactions. The synthesis typically involves the reaction of 4-aminophenylamine with tetrahydro-2H-pyran-4-carboxylic acid, often facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) under controlled conditions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the pyran ring may engage with hydrophobic pockets in proteins. This dual interaction potentially modulates enzyme activities and signal transduction pathways.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyran scaffolds have been evaluated for their ability to inhibit cancer cell proliferation. In particular, certain derivatives demonstrated cytotoxic effects against HCT-116 colorectal cancer cells, with IC50 values significantly lower than standard chemotherapeutics like ampicillin .

CompoundTypeIC50 (µM)Activity
4gAnticancer75.1Inhibits HCT-116 proliferation
4jAnticancer85.88Inhibits HCT-116 proliferation

Antibacterial and Antiviral Activities

This compound has also been investigated for its antibacterial and antiviral properties. Research suggests that compounds within this class may exhibit enhanced activity against various bacterial strains, potentially serving as lead compounds in antibiotic development .

Case Studies

  • Antitumor Activity : A study evaluated a series of pyran derivatives for their cytotoxic effects on cancer cell lines. The results indicated that specific analogs could inhibit cell growth effectively through mechanisms involving apoptosis induction and kinase inhibition .
  • Antibacterial Efficacy : Another investigation focused on the antibacterial properties of pyran derivatives, revealing that certain compounds exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics .

Comparative Analysis

When compared to similar compounds such as N-(3-Amino-4-methylphenyl)tetrahydro-2H-pyran-4-carboxamide, this compound shows distinct advantages due to its unique combination of functional groups which enhances its biological activity as a potential CCR5 antagonist.

Compound NameStructural FeaturesUnique Aspects
N-(3-Amino-4-methylphenyl)tetrahydro-2H-pyran-4-carboxamideAmino group on aromatic ringEnhanced CCR5 antagonism
This compoundSimilar amine functionalityPotential use in anti-inflammatory therapies

Q & A

Q. What are the common synthetic routes for N-(4-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide?

The synthesis typically involves multi-step reactions, starting with the preparation of the tetrahydropyran-4-carboxylic acid core. A common approach includes coupling 4-aminophenylamine with activated derivatives (e.g., acyl chlorides or mixed anhydrides) of the tetrahydropyran-4-carboxylic acid under basic conditions. Reaction optimization often requires controlled temperatures (e.g., 0–25°C) and solvents like dichloromethane or ethanol . Protecting groups, such as Boc (tert-butoxycarbonyl), may be employed to prevent side reactions at the amino group during synthesis .

Q. Which characterization techniques confirm the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for verifying molecular structure. For example, ¹H NMR can confirm the presence of the tetrahydropyran ring (δ ~3.8–4.2 ppm for oxymethylene protons) and aromatic protons (δ ~6.5–7.5 ppm) on the aminophenyl group. HRMS provides exact mass validation (e.g., [M+H]+ with <3 ppm error) . Elemental analysis further corroborates purity .

Q. What initial biological screening approaches are used to evaluate its activity?

In vitro cytotoxicity assays (e.g., MTT or SRB) in cancer cell lines (e.g., HeLa, MCF-7) are standard for assessing selective toxicity. Comparative studies with normal cell lines (e.g., HEK293) help identify selectivity. Preliminary mechanistic studies may include enzyme inhibition assays (e.g., kinase profiling) or fluorescence-based binding assays .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling step of the synthesis?

Yield optimization involves solvent selection (polar aprotic solvents like DMF enhance nucleophilicity), catalyst use (e.g., HATU for amide bond formation), and stoichiometric control of reagents. Monitoring reaction progress via TLC or HPLC ensures timely termination to minimize by-products. For example, coupling efficiencies >90% are achievable with HATU and DIEA in DMF at 0°C .

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies in cytotoxicity data may arise from differences in cell lines, assay protocols, or compound purity. Resolving these requires:

  • Orthogonal assays : Validate results using flow cytometry (apoptosis) and clonogenic survival assays.
  • Batch reproducibility : Ensure compound purity via HPLC (>98%) and elemental analysis.
  • Statistical rigor : Use triplicate experiments with ANOVA analysis to confirm significance .

Q. What computational methods predict the compound’s interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) identifies potential binding sites on target proteins (e.g., kinases or GPCRs). Molecular Dynamics (MD) simulations (using GROMACS) assess binding stability over time. For instance, docking studies of similar carboxamides reveal hydrogen bonding with active-site residues (e.g., Asp86 in EGFR kinase) .

Q. What is the role of protecting groups in synthesizing derivatives of this compound?

Protecting groups prevent undesired reactions at sensitive sites. For example:

  • Boc protection : Shields the 4-aminophenyl group during tetrahydropyran ring functionalization.
  • Fmoc protection : Used in solid-phase synthesis for selective deprotection. Post-synthesis, groups are removed under mild acidic (Boc) or basic (Fmoc) conditions .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

SAR studies involve systematic modification of substituents:

  • Tetrahydropyran ring : Introduce methyl or halogen substituents to assess steric/electronic effects.
  • Aminophenyl group : Replace with heteroaromatic rings (e.g., pyridine) to modulate solubility. Biological evaluation (e.g., IC50 determination) identifies critical pharmacophores .

Q. How can the compound’s stability under varying pH and temperature conditions be assessed?

Accelerated stability studies (ICH guidelines) involve:

  • pH stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours, followed by HPLC analysis.
  • Thermal stability : Heat samples to 40–60°C and monitor degradation via TGA or DSC. Hydrolysis of the amide bond is a common degradation pathway under acidic/alkaline conditions .

Q. What advanced analytical methods ensure purity and quantify trace impurities?

High-Performance Liquid Chromatography (HPLC) with UV/Vis or MS detection resolves impurities (<0.1%). Gas Chromatography-Mass Spectrometry (GC-MS) identifies volatile by-products. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) detects metal catalysts (e.g., Pd from coupling reactions) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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